1-Naphthalenecarboxylic acid, 6-nitro-
CAS No.: 1975-45-7
Cat. No.: VC21234304
Molecular Formula: C11H7NO4
Molecular Weight: 217.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1975-45-7 |
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Molecular Formula | C11H7NO4 |
Molecular Weight | 217.18 g/mol |
IUPAC Name | 6-nitronaphthalene-1-carboxylic acid |
Standard InChI | InChI=1S/C11H7NO4/c13-11(14)10-3-1-2-7-6-8(12(15)16)4-5-9(7)10/h1-6H,(H,13,14) |
Standard InChI Key | KGERWIYNIIBKLA-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)C(=O)O |
Canonical SMILES | C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)C(=O)O |
Introduction
Chemical Identity and Structure
Molecular Composition and Identification
1-Naphthalenecarboxylic acid, 6-nitro- is represented by the molecular formula C11H7NO4 with a precise molecular weight of 217.181 g/mol . The compound is officially registered under the Chemical Abstracts Service (CAS) number 1975-45-7, which serves as its unique identifier in chemical databases and literature . The structural framework consists of a naphthalene ring system with a carboxyl group (-COOH) attached at position 1 and a nitro group (-NO2) at position 6.
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogs:
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6-nitro-1-naphthalenecarboxylic acid
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6-Nitro-naphthalincarbonsaeure-(1)
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6-nitronaphthalene-1-carboxylic acid
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6-Nitro-naphthoesaeure-(1)
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6-Nitro-naphthoesaeure
These alternative names reflect various naming conventions and linguistic adaptations across different scientific communities and commercial sectors.
Physical Properties
Key Physical Characteristics
The physical properties of 1-Naphthalenecarboxylic acid, 6-nitro- are essential for understanding its behavior in various applications and reactions. The compound exhibits a well-defined melting point range of 227-227.5°C, indicating its high purity and crystalline nature . Its boiling point has been predicted to be approximately 461.9±18.0°C, though this is a calculated rather than experimentally determined value . The density is approximately 1.468±0.06 g/cm³, which is also based on predictive models rather than direct measurement .
Comprehensive Physical Properties Data
The following table presents the comprehensive physical properties of 1-Naphthalenecarboxylic acid, 6-nitro-:
The polar surface area (PSA) value of 83.12000 indicates the molecule's moderate polarity, while the LogP value of 2.96940 suggests a somewhat lipophilic character, meaning the compound has greater solubility in non-polar solvents compared to water .
Synthesis Methods
Primary Synthetic Routes
The synthesis of 1-Naphthalenecarboxylic acid, 6-nitro- can be accomplished through several chemical approaches, with nitration reactions being the predominant method. The most common synthetic pathway involves the direct nitration of 1-naphthoic acid using a mixture of concentrated nitric acid and sulfuric acid. This nitration process requires precise temperature control to achieve selectivity for the 6-position and to prevent over-nitration, which could result in multiple nitro group additions to the naphthalene ring.
Purification Techniques
Following the nitration reaction, the crude product requires purification to isolate pure 6-nitro-1-naphthalenecarboxylic acid. The primary purification methods include:
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Recrystallization from suitable solvents to remove impurities and obtain crystalline product
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Column chromatography techniques for more challenging separations, particularly when multiple nitration products are formed
These purification steps are critical to achieving the high purity necessary for research and commercial applications of the compound.
Chemical Properties and Reactivity
Functional Group Reactivity
1-Naphthalenecarboxylic acid, 6-nitro- exhibits chemical reactivity characteristic of both carboxylic acids and nitro-substituted aromatic compounds. The carboxylic acid group (-COOH) at position 1 can undergo typical acid-base reactions, esterification, and conversion to acid derivatives such as acid chlorides, amides, and anhydrides. The presence of the electron-withdrawing nitro group at position 6 significantly influences the electronic distribution within the naphthalene ring system, affecting the reactivity patterns of the compound.
Reaction Mechanisms
The reactivity of 1-Naphthalenecarboxylic acid, 6-nitro- is governed by the electronic effects of its functional groups. The nitro group, being strongly electron-withdrawing, deactivates the aromatic ring toward electrophilic substitution reactions while activating it toward nucleophilic substitution. This electronic interplay creates distinctive reactivity patterns that make the compound valuable in organic synthesis.
The carboxylic acid group can participate in various transformations:
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Esterification reactions with alcohols
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Amidation reactions with amines
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Reduction to primary alcohols
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Decarboxylation under specific conditions
Meanwhile, the nitro group can undergo reduction to form amino derivatives, which opens pathways to further functionalization through diazotization and coupling reactions.
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